molecular formula C11H10N2O3 B12571699 3,4-dimethyl-7-nitro-2H-isoquinolin-1-one CAS No. 333458-49-4

3,4-dimethyl-7-nitro-2H-isoquinolin-1-one

Cat. No.: B12571699
CAS No.: 333458-49-4
M. Wt: 218.21 g/mol
InChI Key: BNVBDPQWDXZFHA-UHFFFAOYSA-N
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Description

3,4-Dimethyl-7-nitro-2H-isoquinolin-1-one is a heterocyclic compound that belongs to the isoquinolinone family. Isoquinolinones are known for their diverse biological activities and are often used as scaffolds in drug discovery. This compound, with its unique structural features, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethyl-7-nitro-2H-isoquinolin-1-one typically involves the nitration of 3,4-dimethyl-2H-isoquinolin-1-one. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to avoid over-nitration or decomposition of the product.

Industrial Production Methods

Industrial production of this compound may involve a multi-step synthesis starting from commercially available precursors. The process includes nitration, purification, and crystallization steps to ensure high purity and yield. Advanced techniques such as continuous flow reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethyl-7-nitro-2H-isoquinolin-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction of the nitro group can yield amine derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups at specific positions on the isoquinolinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives with additional oxygen-containing functional groups.

    Reduction: Amino derivatives with potential biological activity.

    Substitution: Various substituted isoquinolinones with diverse chemical properties.

Scientific Research Applications

3,4-Dimethyl-7-nitro-2H-isoquinolin-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,4-dimethyl-7-nitro-2H-isoquinolin-1-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of enzymes, disruption of cellular processes, and induction of apoptosis in cancer cells. The exact pathways and targets vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethyl-2H-isoquinolin-1-one: Lacks the nitro group, resulting in different chemical reactivity and biological activity.

    7-Nitro-2H-isoquinolin-1-one: Lacks the methyl groups, affecting its steric and electronic properties.

    3,4-Dimethyl-6-nitro-2H-isoquinolin-1-one:

Uniqueness

3,4-Dimethyl-7-nitro-2H-isoquinolin-1-one is unique due to the presence of both methyl and nitro groups at specific positions on the isoquinolinone ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

333458-49-4

Molecular Formula

C11H10N2O3

Molecular Weight

218.21 g/mol

IUPAC Name

3,4-dimethyl-7-nitro-2H-isoquinolin-1-one

InChI

InChI=1S/C11H10N2O3/c1-6-7(2)12-11(14)10-5-8(13(15)16)3-4-9(6)10/h3-5H,1-2H3,(H,12,14)

InChI Key

BNVBDPQWDXZFHA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC(=O)C2=C1C=CC(=C2)[N+](=O)[O-])C

Origin of Product

United States

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